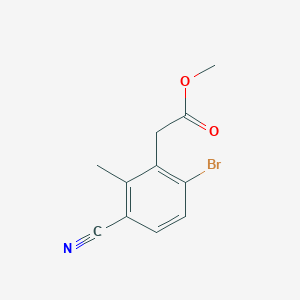
Methyl 6-bromo-3-cyano-2-methylphenylacetate
Übersicht
Beschreibung
Methyl 6-bromo-3-cyano-2-methylphenylacetate, or MBBCMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of about 60°C and a boiling point of about 135°C. MBBCMPA has been used in a variety of research applications, including organic synthesis, drug design, and biochemical research.
Wissenschaftliche Forschungsanwendungen
MBBCMPA is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used as a reagent in the synthesis of a variety of other compounds, including polymers and polysaccharides. In addition, MBBCMPA has been used as a ligand in the synthesis of metal complexes, and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of MBBCMPA is not well understood. However, it is believed to act as a Lewis base, forming a complex with a variety of metals. This complex is believed to be responsible for the catalytic activity of MBBCMPA in organic reactions. In addition, it is believed to interact with nucleophiles, such as amines, to form stable complexes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MBBCMPA are not well understood. However, it is believed to be non-toxic and non-mutagenic. In addition, it is believed to be non-irritating to the skin and eyes, and has no known adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MBBCMPA in laboratory experiments include its low cost, low toxicity, and its ability to form stable complexes with a variety of metals. However, it is important to note that MBBCMPA is a highly reactive compound and must be handled with care. In addition, it is not very soluble in water and must be used in an organic solvent.
Zukünftige Richtungen
The potential future directions for MBBCMPA research include its use in the synthesis of new drugs and pharmaceuticals, its use as a catalyst in organic reactions, and its use as a reagent in the synthesis of polymers and polysaccharides. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
methyl 2-(6-bromo-3-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-8(6-13)3-4-10(12)9(7)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERXJCUSFXJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-cyano-2-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(Difluoromethoxy)phenyl]oxirane](/img/structure/B1416926.png)
![5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1416927.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)




